molecular formula C12H13BrN2O B7973122 5-Bromo-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile

5-Bromo-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile

Cat. No.: B7973122
M. Wt: 281.15 g/mol
InChI Key: XISOCHAXWGGOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile is an organic compound with the molecular formula C12H12BrN2O It is a derivative of benzonitrile, featuring a bromine atom at the 5-position and a tetrahydro-2H-pyran-4-ylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitrobenzonitrile and tetrahydro-2H-pyran-4-amine.

    Reduction: The nitro group in 5-bromo-2-nitrobenzonitrile is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reaction: The resulting 5-bromo-2-aminobenzonitrile is then coupled with tetrahydro-2H-pyran-4-amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and pyran moieties.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
  • 5-Bromo-2-methyl-3-(tetrahydro-2H-pyran-4-ylamino)benzoate
  • 2-(4-Bromobutoxy)tetrahydro-2H-pyran

Uniqueness

5-Bromo-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile is unique due to its specific substitution pattern and the presence of both bromine and tetrahydro-2H-pyran-4-ylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-2-(oxan-4-ylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-1-2-12(9(7-10)8-14)15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISOCHAXWGGOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.